molecular formula C30H30N2O3 B452375 3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B452375
M. Wt: 466.6g/mol
InChI Key: JFXZBHQMTDIWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, typically starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure This can be achieved through a series of condensation reactions involving appropriate aromatic amines and aldehydesIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(4-methoxyphenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H30N2O3

Molecular Weight

466.6g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O3/c1-4-28(34)32-26-8-6-5-7-24(26)31-25-17-22(20-13-15-23(35-3)16-14-20)18-27(33)29(25)30(32)21-11-9-19(2)10-12-21/h5-16,22,30-31H,4,17-18H2,1-3H3

InChI Key

JFXZBHQMTDIWTH-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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